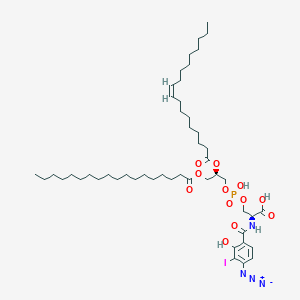

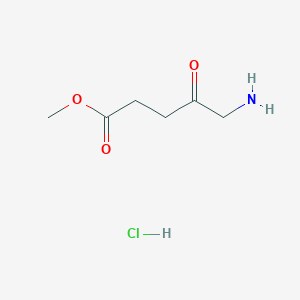

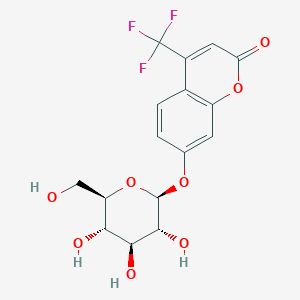

![molecular formula C19H23ClN2O B045640 2-(3R)-1-Azabicyclo[2.2.2]oct-3-yl-2,4,5,6-tetrahydro-1H-benz[de]isoquinolin-1-one Hydrochloride CAS No. 135729-66-7](/img/structure/B45640.png)

2-(3R)-1-Azabicyclo[2.2.2]oct-3-yl-2,4,5,6-tetrahydro-1H-benz[de]isoquinolin-1-one Hydrochloride

説明

Synthesis Analysis

The synthesis of related structures often involves sequential condensation and cyclization reactions. For example, functionalized azabicyclo and isoquinoline derivatives can be prepared through regio- and diastereoselective condensation, followed by stereospecific cyclization processes (Ullah et al., 2005). Another synthetic approach involves the Diels-Alder reaction, which has been utilized to generate chiral isoquinuclidine derivatives with high diastereoselectivity, showcasing the diversity of synthetic routes available for constructing such complex molecular frameworks (Seki et al., 2012).

Molecular Structure Analysis

The molecular structure of azabicyclo[2.2.2]octane derivatives and their isoquinoline counterparts is characterized by the presence of multiple rings, including a bicyclic azabicyclooctane and a heterocyclic isoquinoline moiety. These structures often display high stereoselectivity and possess distinctive configurations that are crucial for their binding affinity and specificity toward biological targets. For instance, the stereochemistry of certain azabicyclo[2.2.2]octane derivatives has been elucidated through crystallographic studies, highlighting the importance of their three-dimensional arrangements (Brzezinski et al., 2013).

Chemical Reactions and Properties

Azabicyclo[2.2.2]octane derivatives engage in a variety of chemical reactions, reflecting their rich chemistry. Intramolecular reactions, such as the Michael-type additions, have been explored for synthesizing bicyclic compounds, showcasing the reactivity of these structures under different conditions (Gregory et al., 1985). Furthermore, the interactions of these molecules with other chemical entities, such as in multicomponent reactions, demonstrate their versatility in forming complex molecules with potential biological activity (Soeta et al., 2013).

科学的研究の応用

Asymmetric Hydrogenation Process Development

The compound has been utilized in the development of an asymmetric hydrogenation process for the synthesis of solifenacin, a urinary antispasmodic drug. This process involves a novel approach to creating a key intermediate, demonstrating effectiveness and high purity in product isolation (Ruzic et al., 2012).

Application in Anxiety Models

The compound, as the S-isomer RS-42358, has shown efficacy in animal models of anxiety. It has been effective across a wide dose range and has displayed a consistent non-sedating anxiolytic profile in various rodent and primate models (Costall et al., 1993).

Polymorphism in Pharmaceuticals

A study has reported a new polymorph of the title compound, used in anti-emetic and anti-nausea agents. This discovery highlights the significance of polymorphism in pharmaceuticals and its impact on drug development (Ravikumar & Sridhar, 2007).

Labelling of 5-HT3 Receptors

The compound has been used in the labelling of 5-HT3 receptors, demonstrating high-affinity and saturable binding sites in various tissues. This research enhances understanding of 5-HT3 receptor binding sites and their differences across tissues and species (Wong et al., 1993).

Synthesis of Isoquinuclidines

The compound is part of a chiral isoquinuclidine derivative, demonstrating the importance of solvent choice and catalyst combination in achieving high diastereoselectivity in chemical reactions (Seki et al., 2012).

Role in Synthesis and Characterization of Impurities

This compound has been referenced in the synthesis and characterization of stereoisomeric impurities related to solifenacin succinate, highlighting its role in understanding and controlling pharmaceutical impurities (Chavakula et al., 2014).

Muscarinic Receptor Ligand Studies

It has been studied as a ligand for the muscarinic acetylcholinergic receptor, demonstrating high affinity and receptor subtype specificity, which is significant for understanding receptor-ligand interactions (McPherson et al., 1995).

Alpha7 Nicotinic Acetylcholine Receptor Agonist

The compound has been identified as a novel agonist for the alpha7 neuronal nicotinic acetylcholine receptor, showing potential for treating cognitive deficits in schizophrenia (Wishka et al., 2006).

特性

IUPAC Name |

2-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-5,6-dihydro-4H-benzo[de]isoquinolin-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O.ClH/c22-19-16-6-2-4-14-3-1-5-15(18(14)16)11-21(19)17-12-20-9-7-13(17)8-10-20;/h2,4,6,11,13,17H,1,3,5,7-10,12H2;1H/t17-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEMWWRCTBNOHCX-LMOVPXPDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C3C(=CN(C(=O)C3=CC=C2)C4CN5CCC4CC5)C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=C3C(=CN(C(=O)C3=CC=C2)[C@H]4CN5CCC4CC5)C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3R)-1-Azabicyclo[2.2.2]oct-3-yl-2,4,5,6-tetrahydro-1H-benz[de]isoquinolin-1-one Hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

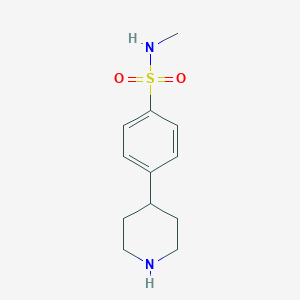

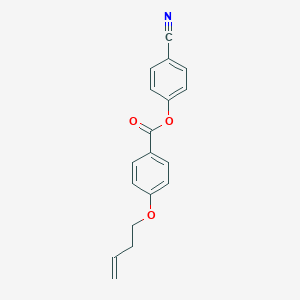

![S-[3-(1,3-dioxoisoindol-2-yl)oxypropyl] ethanethioate](/img/structure/B45571.png)

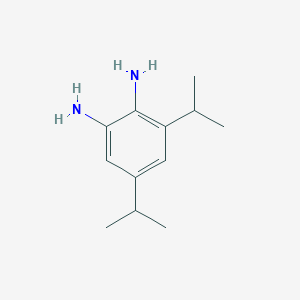

![2-[4-[[(2S)-oxiran-2-yl]methoxy]phenyl]acetamide](/img/structure/B45574.png)

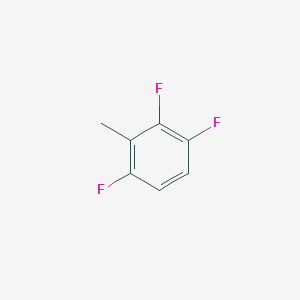

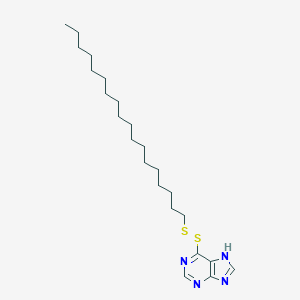

![Ethyl 6-[(4,4-dimethyl-1-oxido-3,4-dihydro-2H-thiochromen-6-yl)ethynyl]nicotinate](/img/structure/B45575.png)